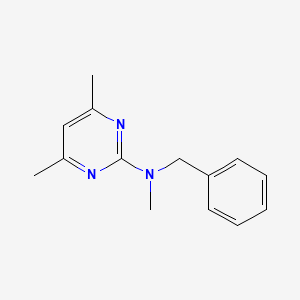

![molecular formula C19H20FN5O B6512929 5-amino-1-[(4-ethylphenyl)methyl]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-96-0](/img/structure/B6512929.png)

5-amino-1-[(4-ethylphenyl)methyl]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triazole compounds, such as the one you mentioned, are a class of five-membered ring structures containing three nitrogen atoms and two carbon atoms . They are often used in medicinal chemistry due to their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms . The exact structure of your compound would depend on the placement and nature of the substituents on the triazole ring .Chemical Reactions Analysis

Triazole compounds can undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic substitution, and redox reactions . The specific reactions that your compound can undergo would depend on the nature of the substituents on the triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds can vary widely depending on their structure. These properties can include melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique

Catalytic Protodeboronation

This compound has been used in the catalytic protodeboronation of pinacol boronic esters . This process involves the use of a radical approach to achieve formal anti-Markovnikov alkene hydromethylation , a valuable transformation in organic synthesis.

Photodynamic Antimicrobial Activity

The compound has shown potential in the development of novel treatments to mitigate the impact of microbial resistance . It has been used in the synthesis of a benzoporphyrin derivative, which exhibited excellent photophysical properties and was assessed as a potential agent for antibacterial photodynamic therapy .

3. Pulsar Timing and the Interstellar Medium The compound, under the name “F2691-0327”, has been associated with research on the frequency-dependent scattering of Pulsar J1903+0327 . This research focuses on the frequency-dependent effects on pulsar times of arrival (TOAs) caused by the interstellar medium .

4. Stellar Evolution in Binary and Multiple-Star Systems Research on the unique binary pulsar J1903+0327 has also been associated with this compound . The research aims to understand stellar evolution in binary and multiple-star systems .

Ribosomal Incorporation of β-Amino Acids

The compound, under the name “CCG-282693”, has been used in research related to the ribosomal incorporation of β-amino acids into nascent peptides . This research aims to improve the efficiency of β-amino acid incorporation .

Computer-Aided Molecular Design

The compound, under the name “CCG-282693”, is used by research chemists, biologists, and crystallographers at leading research and development institutions in the private, governmental, and academic sectors to discover new therapeutics and a myriad of consumer goods and products .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-amino-1-[(4-ethylphenyl)methyl]-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O/c1-2-13-3-5-15(6-4-13)12-25-18(21)17(23-24-25)19(26)22-11-14-7-9-16(20)10-8-14/h3-10H,2,11-12,21H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHIWZAOVUREGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamido]-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B6512847.png)

![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B6512854.png)

![4-cyclopropyl-1-methyl-3-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6512861.png)

![3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-(2-phenoxyethyl)urea](/img/structure/B6512866.png)

methyl}benzamide](/img/structure/B6512874.png)

![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-dimethylbutan-1-one](/img/structure/B6512877.png)

![2-{[1-(benzenesulfonyl)azetidin-3-yl]oxy}-1,3-thiazole](/img/structure/B6512892.png)

![(2Z)-6-methoxy-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide](/img/structure/B6512898.png)

![N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B6512906.png)

![1-cyclohexyl-3-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6512912.png)

![2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B6512945.png)

![N-(2,4-dimethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6512953.png)

![ethyl 1-(2-methylphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6512963.png)